2,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-15-10(18-16-6)5-14-11(17)8-4-7(12)2-3-9(8)13/h2-4H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDHJXERLEICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antibacterial and anticancer properties.
Chemical Structure and Properties
The compound features a dichlorobenzamide structure with a 1,2,4-oxadiazole moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 273.1 g/mol. The presence of chlorine atoms and the oxadiazole ring are crucial for its bioactivity.
Synthesis
The synthesis of 2,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce the dichloro and methyl groups.
Antibacterial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial properties. In particular:
- Mechanism : The antibacterial action is believed to be linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies : In vitro studies have shown that derivatives of oxadiazole exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. For instance, a study highlighted the effectiveness of similar compounds against methicillin-resistant strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,5-Dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide | S. aureus | 32 µg/mL |
| 2,5-Dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Lines : Studies have demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer).
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the oxadiazole moiety enhances interaction with cellular targets involved in tumor growth regulation .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 15 | Induces apoptosis |
| HepG2 | 20 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of 2,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can be influenced by structural modifications:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Features of 2,5-Dichloro-N-((3-Methyl-1,2,4-Oxadiazol-5-yl)methyl)benzamide:
- Aromatic Core : 2,5-Dichlorobenzamide provides lipophilicity and electron-deficient character.
- Heterocyclic Substituent: A 3-methyl-1,2,4-oxadiazole group, which is less polarizable than thiadiazoles (due to oxygen vs.
Comparison with Compounds (Thiadiazole Derivatives):
The compounds in (e.g., 6 , 8a–c ) feature thiadiazole or pyridine rings fused with benzamide groups. Key differences include:
- Substituent Effects : Chlorine atoms in the target compound may enhance metabolic stability compared to phenyl or acetyl groups in analogs like 8a or 8c .
Comparison with Compound (Hydroxyalkyl Substituent):
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () includes an N,O-bidentate directing group. In contrast, the oxadiazole in the target compound lacks a hydroxyl group but may coordinate metals via nitrogen lone pairs, offering distinct catalytic applications .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s estimated IR C=O stretch (~1600–1670 cm⁻¹) aligns with benzamide derivatives but may shift slightly due to oxadiazole-induced electronic effects.
- Higher melting points in 8a (290°C) and 8c (210°C) suggest increased crystallinity from acetyl/phenyl substituents, whereas the target compound’s dichloro groups may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
